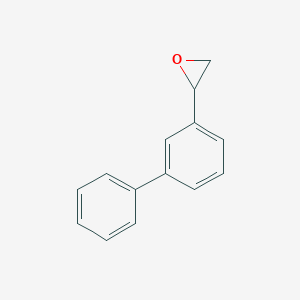
2-(3-Phenylphenyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Phenylphenyl)oxirane is an organic compound characterized by an oxirane ring (a three-membered epoxide ring) attached to a biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Phenylphenyl)oxirane typically involves the epoxidation of alkenes. One common method is the reaction of 3-phenylstyrene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an intermediate peracid-alkene complex, which subsequently undergoes a concerted mechanism to form the oxirane ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Catalysts, such as titanium silicalite, can also be employed to enhance the efficiency of the epoxidation process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(3-Phenylphenyl)oxirane undergoes various chemical reactions, including:
Ring-Opening Reactions: The strained oxirane ring is highly reactive and can be opened by nucleophiles, such as amines, alcohols, and thiols, leading to the formation of β-hydroxy derivatives.
Oxidation: The compound can be further oxidized to form diols or other oxygenated products.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, peracids
Catalysts: Titanium silicalite, Lewis acids
Major Products:
β-Hydroxy Derivatives: Formed via nucleophilic ring-opening
Diols: Resulting from oxidation reactions
Substituted Biphenyls: Obtained through electrophilic substitution
Aplicaciones Científicas De Investigación
2-(3-Phenylphenyl)oxirane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of epoxide-containing pharmaceuticals.
Industry: Utilized in the production of epoxy resins, coatings, and adhesives due to its reactive oxirane ring.
Mecanismo De Acción
The mechanism of action of 2-(3-Phenylphenyl)oxirane primarily involves the reactivity of its oxirane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can result in the formation of various functionalized products, depending on the nucleophile and reaction conditions. The compound’s biological activity is attributed to its ability to interact with cellular nucleophiles, such as proteins and DNA, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
2-Phenyl-2-oxirane: A simpler analog with a single phenyl group attached to the oxirane ring.
2-(4-Phenylphenyl)oxirane: A structural isomer with the phenyl group attached at the para position.
2-(2-Phenylphenyl)oxirane: Another isomer with the phenyl group attached at the ortho position.
Uniqueness: 2-(3-Phenylphenyl)oxirane is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The meta-substitution provides distinct electronic and steric effects compared to its ortho and para isomers, potentially leading to different chemical and biological properties.
Propiedades
IUPAC Name |
2-(3-phenylphenyl)oxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-2-5-11(6-3-1)12-7-4-8-13(9-12)14-10-15-14/h1-9,14H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYPKHNWRSCAIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=CC(=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













